(5E)-5-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
“(5E)-5-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one” is a complex organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of quinoline and thiazolidinone moieties in the structure suggests that this compound may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(5E)-5-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one” typically involves the condensation of a quinoline derivative with a thiazolidinone precursor. The reaction conditions may include:
Solvent: Common solvents such as ethanol, methanol, or dimethyl sulfoxide (DMSO).
Catalysts: Acidic or basic catalysts to facilitate the condensation reaction.
Temperature: Moderate to high temperatures (50-150°C) to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Advanced techniques such as microwave-assisted synthesis or green chemistry approaches may also be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or methoxy groups.
Reduction: Reduction reactions could target the carbonyl groups in the quinoline or thiazolidinone rings.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the quinoline or thiazolidinone rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogens, alkylating agents, or acylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, thiazolidinone derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may be investigated for similar properties.
Medicine
In medicine, the compound could be explored for its potential as a therapeutic agent, particularly in the treatment of infectious diseases or cancer.
Industry
Industrially, the compound might find applications in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of “(5E)-5-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one” would likely involve interactions with specific molecular targets such as enzymes or receptors. The quinoline moiety may intercalate with DNA, while the thiazolidinone ring could inhibit enzyme activity by binding to the active site.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-[(2-oxo-1H-quinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- (5E)-5-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Uniqueness
The unique combination of the methoxy group on the quinoline ring and the thiazolidinone moiety distinguishes this compound from its analogs. This structural variation may result in different biological activities and pharmacological profiles.
Properties
IUPAC Name |
(5E)-5-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S2/c1-19-9-3-2-7-4-8(12(17)15-10(7)6-9)5-11-13(18)16-14(20)21-11/h2-6H,1H3,(H,15,17)(H,16,18,20)/b11-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTVVRDOXXOOKK-VZUCSPMQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)C=C3C(=O)NC(=S)S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)/C=C/3\C(=O)NC(=S)S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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